molecular formula C5H12N2O B6268597 (1-aminopyrrolidin-2-yl)methanol CAS No. 192430-28-7

(1-aminopyrrolidin-2-yl)methanol

Cat. No. B6268597
CAS RN: 192430-28-7
M. Wt: 116.2
InChI Key:
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Description

“(1-Aminopyrrolidin-2-yl)methanol” is an organic compound with the molecular formula C5H12N2O . It is also known as APOM. This compound has attracted significant attention in the scientific community due to its unique physicochemical and biological properties.


Molecular Structure Analysis

The molecular structure of “(1-aminopyrrolidin-2-yl)methanol” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a methanol group . The molecular weight of this compound is 116.16 g/mol .

Scientific Research Applications

Antioxidant Activity

“(1-aminopyrrolidin-2-yl)methanol” and its derivatives have been investigated for their antioxidant activities . The DPPH method was adopted for exploring free radical scavenging ability of the synthesized compounds . This makes it a potential candidate for the development of new antioxidant drugs.

Neurodegenerative Disease Treatment

Compounds that contain a γ-lactam moiety, such as “(1-aminopyrrolidin-2-yl)methanol”, have been significant in the treatment of neurodegenerative diseases . This opens up possibilities for the development of new therapeutic agents for conditions like Alzheimer’s and Parkinson’s disease.

HIV Treatment

The γ-lactam moiety in “(1-aminopyrrolidin-2-yl)methanol” has also been used in the treatment of HIV . This suggests potential applications in antiviral drug development.

Epilepsy Treatment

“(1-aminopyrrolidin-2-yl)methanol” has been used in the treatment of epilepsy . This could lead to the development of new anticonvulsant medications.

Depression Treatment

The compound has been used in the treatment of depression . This indicates its potential use in the development of new antidepressant drugs.

Antifungal and Antibacterial Applications

“(1-aminopyrrolidin-2-yl)methanol” has diverse pharmacological activities such as antifungal and antibacterial . This suggests its potential use in the development of new antimicrobial agents.

Anticancer Applications

“(1-aminopyrrolidin-2-yl)methanol” has shown anticancer activities . This opens up possibilities for its use in cancer treatment and the development of new anticancer drugs.

Chemical and Pharmaceuticals Intermediates

“(1-aminopyrrolidin-2-yl)methanol” has many applications in the synthesis of chemical and pharmaceuticals intermediates . This makes it a valuable compound in various chemical synthesis processes.

Future Directions

The future directions for “(1-aminopyrrolidin-2-yl)methanol” could involve its use in the design of new pyrrolidine compounds with different biological profiles . Additionally, bacteria have been engineered to efficiently use methanol, and the metabolism of these bacteria can now be tapped into to produce valuable products currently made by the chemical industry from fossil fuels . This could potentially open up new avenues for the use of “(1-aminopyrrolidin-2-yl)methanol” in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-aminopyrrolidin-2-yl)methanol involves the reaction of pyrrolidine with formaldehyde followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "Pyrrolidine", "Formaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with formaldehyde in the presence of hydrochloric acid to form the imine intermediate (1-aminopyrrolidin-2-yl)methanal.", "Step 2: The imine intermediate is then reduced with sodium borohydride in methanol to yield the final product, (1-aminopyrrolidin-2-yl)methanol.", "Step 3: The product is purified by recrystallization from methanol and washed with sodium hydroxide solution to remove any remaining impurities." ] }

CAS RN

192430-28-7

Molecular Formula

C5H12N2O

Molecular Weight

116.2

Purity

91

Origin of Product

United States

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